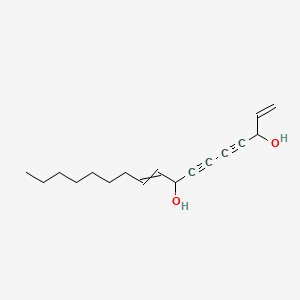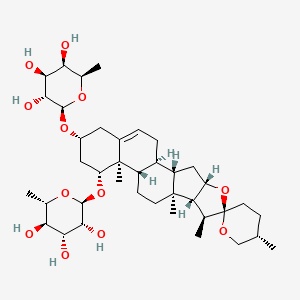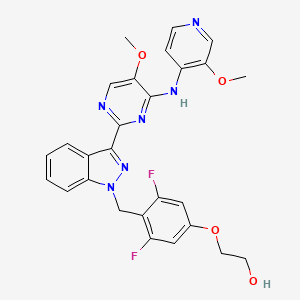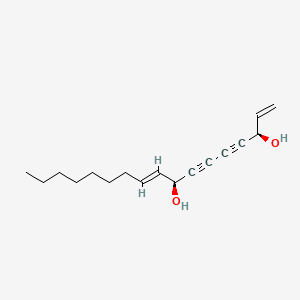![molecular formula C20H18O11 B10789635 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-[(3R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one](/img/structure/B10789635.png)
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-[(3R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-[(3R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one is a complex organic compound known for its significant biological and chemical properties. This compound is characterized by its multiple hydroxyl groups and a chromen-4-one structure, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-[(3R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one typically involves the condensation of appropriate phenolic compounds with chromen-4-one derivatives under controlled conditions. The reaction often requires catalysts such as acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the isolation and purification of intermediates. Techniques such as crystallization, chromatography, and recrystallization are commonly employed to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-[(3R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted phenolic compounds, each with distinct chemical and physical properties.
Applications De Recherche Scientifique
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-[(3R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its antioxidant properties and potential to scavenge free radicals.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-[(3R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one involves its interaction with various molecular targets and pathways. The compound exerts its effects by:
Antioxidant Activity: Neutralizing free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting enzymes involved in inflammatory pathways.
Signal Transduction: Modulating signaling pathways that regulate cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quercetin: A flavonoid with similar antioxidant properties.
Rutin: Another flavonoid glycoside with comparable biological activities.
Kaempferol: Known for its anti-inflammatory and anticancer properties.
Uniqueness
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-[(3R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its multiple hydroxyl groups and chromen-4-one core make it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C20H18O11 |
|---|---|
Poids moléculaire |
434.3 g/mol |
Nom IUPAC |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C20H18O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17,20-26,28H,6H2/t12-,15?,17-,20?/m1/s1 |
Clé InChI |
PZZRDJXEMZMZFD-GMGDEBBYSA-N |
SMILES isomérique |
C1[C@H](C([C@H](C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B10789568.png)

![(3S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione](/img/structure/B10789591.png)
![[Des-Arg9]-Bradykinin acetate](/img/structure/B10789596.png)

![[5-Acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B10789612.png)
![(1S,5S)-3-(furan-3-yl)-5-methyl-2,9,14-trioxapentacyclo[11.2.1.18,11.01,5.06,12]heptadecane-10,15-dione](/img/structure/B10789614.png)
![(1S,4S,5S,6R,8R,9R,10R,13S,16S,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10789622.png)
![2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol;6-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B10789630.png)
![(3S,5S,8R,11R,12R)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione](/img/structure/B10789636.png)


